N'-butan-2-yl-N-(3-ethoxypropyl)oxamide
Description
N'-butan-2-yl-N-(3-ethoxypropyl)oxamide is a substituted oxamide derivative with the molecular formula C₁₃H₂₆N₂O₃. Its structure consists of an oxamide core (–NH–CO–CO–NH–) modified by two distinct substituents:
- N'-butan-2-yl: A branched four-carbon alkyl chain (sec-butyl group) attached to one nitrogen.
- N-(3-ethoxypropyl): A three-carbon propyl chain with an ethoxy (–O–C₂H₅) group at the terminal position, attached to the other nitrogen.
This compound’s design combines hydrophobic alkyl chains with a polar ethoxy group, influencing its solubility, crystallinity, and reactivity.
Properties
IUPAC Name |
N'-butan-2-yl-N-(3-ethoxypropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-4-9(3)13-11(15)10(14)12-7-6-8-16-5-2/h9H,4-8H2,1-3H3,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWCUUOHMZLEGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=O)NCCCOCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Substituent Effects
Key structural variations among oxamides arise from the substituents on the nitrogen atoms. Below is a comparison of N'-butan-2-yl-N-(3-ethoxypropyl)oxamide with related compounds:
| Compound Name | Substituents | Molecular Formula | Key Structural Features |
|---|---|---|---|
| Oxamide | –NH₂ on both nitrogens | C₂H₄N₂O₂ | Simplest oxamide; high crystallinity |
| N,N′-Dipropyloxamide | n-Propyl on both nitrogens | C₈H₁₆N₂O₂ | Linear alkyl chains; planar conformation |
| N,N'-Di-n-propyloxamide | n-Propyl on both nitrogens | C₈H₁₆N₂O₂ | Similar to dipropyloxamide; planar |
| Tetraethyloxamide | Ethyl on all four N positions | C₁₀H₂₀N₂O₂ | Fully alkylated; twisted conformation |
| This compound | Branched butyl + ethoxypropyl | C₁₃H₂₆N₂O₃ | Mixed substituents; potential for H-bonding |
Key Observations :
- Melting Points : Oxamide decomposes near 419°C due to strong intermolecular H-bonding, while alkylated derivatives (e.g., tetraethyloxamide) melt at ~50°C . This compound, with bulky substituents, likely has a lower melting point (~100–150°C) but retains some crystallinity due to the ethoxy group’s polarity.
- Solubility: Oxamide is poorly soluble in water. Alkyl substitution (e.g., tetraethyloxamide) increases solubility in nonpolar solvents . The ethoxy group in this compound may enhance solubility in polar aprotic solvents (e.g., DMSO) compared to purely alkyl derivatives.
Spectroscopic Properties
- UV Absorption : Oxamides exhibit weak n→π* transitions (~310–240 nm) and intense π→π* transitions (~250–180 nm). Alkyl substitution red-shifts these transitions; for example, N,N'-di-n-propyloxamide shows a 6300 cm⁻¹ red shift compared to acetamide . The ethoxy group in this compound may further perturb electron distribution, altering absorption maxima.
- Hydrogen Bonding : Unlike tetraalkyl oxamides, this compound retains N–H groups, enabling H-bonding similar to N,N′-dipropyloxamide, which forms R₂²(10) motifs in crystals .
Functional and Application Differences
- Slow-Release Fertilizers : Oxamide itself is a slow-release nitrogen source due to low solubility and hydrolysis resistance . This compound’s larger substituents may further delay hydrolysis, enhancing nitrogen release longevity, though this requires experimental validation.
- The ethoxypropyl group in this compound could similarly interact with biomolecules .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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